((1,3-Dihydroxyoctadecan-2-yl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate)
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Overview
Description
((1,3-Dihydroxyoctadecan-2-yl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) is a synthetic lipid compound. It is a colorless oily material that has gained significant attention due to its role as a component in lipid nanoparticles (LNPs). These nanoparticles are crucial for the delivery of nucleic acids such as mRNA in various therapeutic applications, including vaccines .
Preparation Methods
The preparation of ((1,3-Dihydroxyoctadecan-2-yl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) involves a multi-step synthetic route. The final step is a reductive amination reaction where 4-aminobutanol is condensed with a lipid aldehyde. Sodium triacetoxyborohydride is used as the reducing agent to convert the intermediate imines to the amine of the product . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity .
Chemical Reactions Analysis
((1,3-Dihydroxyoctadecan-2-yl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can be reduced using common reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
((1,3-Dihydroxyoctadecan-2-yl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of lipid nanoparticles for the delivery of nucleic acids.
Biology: The compound is used in the study of cellular uptake mechanisms and intracellular delivery of therapeutic agents.
Mechanism of Action
The mechanism of action of ((1,3-Dihydroxyoctadecan-2-yl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) involves its ability to form lipid nanoparticles that encapsulate nucleic acids. Below physiological pH, the compound becomes protonated at the nitrogen atom, yielding an ammonium cation that is attracted to the anionic messenger RNA (mRNA). This interaction facilitates the uptake of the mRNA into cells via receptor-mediated endocytosis. Once inside the cell, the acidic environment within the endosome fully protonates the compound, leading to the release of the mRNA into the cytoplasm .
Comparison with Similar Compounds
Similar compounds to ((1,3-Dihydroxyoctadecan-2-yl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) include:
(4-Hydroxybutyl)azanediyl]di(hexane-6,1-diyl) bis(2-hexyldecanoate): Another synthetic lipid used in lipid nanoparticles.
1,2-Distearoyl-sn-glycero-3-phosphocholine: A phospholipid used in the formulation of lipid nanoparticles.
Cholesterol: Often used in combination with other lipids to form stable lipid nanoparticles. The uniqueness of ((1,3-Dihydroxyoctadecan-2-yl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) lies in its specific structure, which allows for efficient encapsulation and delivery of nucleic acids, making it highly effective in therapeutic applications.
Properties
Molecular Formula |
C62H123NO6 |
---|---|
Molecular Weight |
978.6 g/mol |
IUPAC Name |
6-[1,3-dihydroxyoctadecan-2-yl-[6-(2-hexyldecanoyloxy)hexyl]amino]hexyl 2-hexyldecanoate |
InChI |
InChI=1S/C62H123NO6/c1-6-11-16-21-24-25-26-27-28-29-30-33-42-51-60(65)59(56-64)63(52-43-34-36-45-54-68-61(66)57(47-38-19-14-9-4)49-40-31-22-17-12-7-2)53-44-35-37-46-55-69-62(67)58(48-39-20-15-10-5)50-41-32-23-18-13-8-3/h57-60,64-65H,6-56H2,1-5H3 |
InChI Key |
LYOKDSZNFBYPCN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(CO)N(CCCCCCOC(=O)C(CCCCCC)CCCCCCCC)CCCCCCOC(=O)C(CCCCCC)CCCCCCCC)O |
Origin of Product |
United States |
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